N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
"N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" is a heterocyclic compound featuring a fluorinated pyrimidine core linked to a piperidine moiety and a trimethylpyrazole carboxamide group. Its molecular formula is estimated as C₁₉H₂₂FN₇O (molecular weight ≈ 383.4 g/mol).
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-11-15(12(2)23(3)22-11)16(25)19-8-13-4-6-24(7-5-13)17-20-9-14(18)10-21-17/h9-10,13H,4-8H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMRGZMKDOPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Fluoropyrimidine Moiety: This step involves the introduction of a fluorine atom into the pyrimidine ring. Common reagents include fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions, often starting from 1,5-diaminopentane.
Coupling Reactions: The fluoropyrimidine and piperidine intermediates are coupled using a suitable linker, such as a methylene group, under conditions that may involve palladium-catalyzed cross-coupling reactions.
Formation of the Pyrazole Carboxamide: The final step involves the formation of the pyrazole ring and subsequent carboxamide formation, typically through cyclization and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of reduced derivatives, such as alcohols or amines
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperidine ring may enhance the compound’s binding affinity to its targets, while the pyrazole carboxamide group could play a role in modulating the compound’s overall activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with pyrimidine-pyrazole hybrids, though substituents and connectivity vary significantly. Below is a comparative analysis with three analogous compounds from recent literature:
Key Structural Insights:
- Pyrimidine Modifications: The target compound’s 5-fluoropyrimidine (electron-withdrawing group) contrasts with the furyl (electron-rich, ), thiadiazole (sulfur-containing, ), and pyrazolo-pyrimidine (fused ring, ) systems in analogs. Fluorine may enhance metabolic stability and binding affinity compared to non-halogenated analogs.
- Pyrazole Substitutions : The 1,3,5-trimethylpyrazole in the target contrasts with dimethylpyrazoles () and benzyl-dimethylpyrazole (), which influence steric bulk and hydrogen-bonding capacity.
Physicochemical and Pharmacological Profile
- Lipophilicity : The fluorine atom and trimethylpyrazole in the target may increase logP compared to the furyl () and thiadiazole () analogs but reduce it relative to the difluoromethyl and methoxyphenyl groups in .
- Solubility : Piperidine and pyrazole carboxamide moieties likely enhance aqueous solubility over sulfur-containing () or fused-ring systems ().
- Bioactivity : Pyrimidine-pyrazole hybrids often target kinases (e.g., JAK, EGFR) or inflammatory pathways. The thiadiazole in and difluoromethyl in suggest divergent mechanisms, such as protease inhibition or anti-inflammatory activity.
Research Findings and Implications
- Synthetic Feasibility : The target’s fluoropyrimidine and piperidine components are synthetically accessible via nucleophilic aromatic substitution and reductive amination, similar to methods used for and .
- SAR Trends :
- Fluorine substitution (target vs. ): Likely improves target engagement and resistance to oxidative metabolism.
- Piperidine vs. piperazine (): Piperidine’s reduced basicity may lower off-target interactions compared to piperazine.
- Thiadiazole (): Introduces hydrogen-bond acceptor sites but may increase metabolic liability.
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing information from various studies and reviews.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring , a fluorinated pyrimidine , and a pyrazole moiety . The presence of the fluorine atom is known to enhance biological activity and metabolic stability, making it an attractive candidate for drug development.
Anticancer Activity
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 0.12 |
| Breast Cancer | MDA-MB-231 | 0.08 |
| Colorectal Cancer | HCT116 | 0.15 |
| Prostate Cancer | LNCaP | 0.10 |
These compounds have demonstrated their ability to target various cancer-related pathways, including inhibition of topoisomerase II , EGFR , and VEGFR .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been reported to inhibit key inflammatory mediators such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| N-(4-fluorophenyl)-2,3-dihydro-pyrazole | 76% at 1 µM | 86% at 1 µM |
| N-(3-methylphenyl)-pyrazole | 61% at 10 µM | 93% at 10 µM |
These findings suggest that pyrazole derivatives could be developed into anti-inflammatory agents with clinical relevance .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring enhances binding affinity to its targets, while the carboxamide group can modulate pharmacokinetic properties .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. Results indicated strong antiproliferative effects across different cancer types .
- Anti-inflammatory Evaluation : Another research effort focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating significant inhibition of pro-inflammatory cytokines .
- Molecular Modeling Studies : Molecular docking studies have provided insights into the binding interactions of these compounds with their biological targets, supporting experimental findings regarding their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
